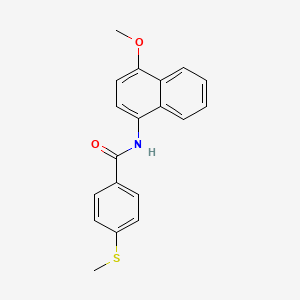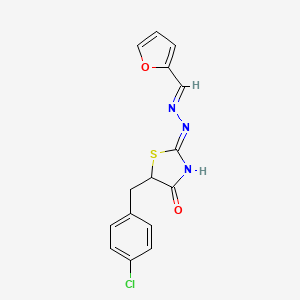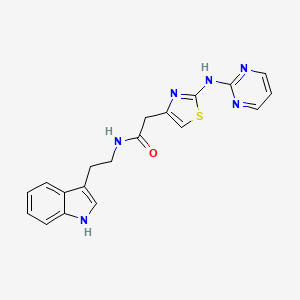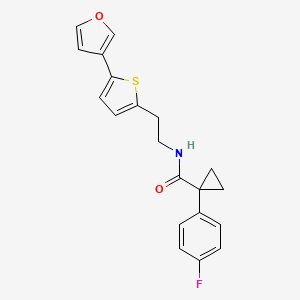![molecular formula C18H15F3N4O2S B2862743 5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1396847-03-2](/img/structure/B2862743.png)
5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds structurally related to "5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Anticancer Research
Research has also been conducted on the antiproliferative effects of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. One study found that certain compounds within this class displayed potent activity against different cancer cell lines, indicating their potential utility in cancer treatment strategies (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Design and Synthesis of Novel Compounds
The synthesis and evaluation of new compounds for potential pharmaceutical applications continue to be a significant area of research. For example, the design and synthesis of 5-aryl-1,3,4-thiadiazole-based compounds have been explored, with some showing high selective cytotoxicity towards cancerous cells over normal cells. This research contributes to the development of targeted cancer therapies with minimized side effects (El-Masry et al., 2022).
G Protein-Biased Ligands
The exploration of G protein-biased ligands for therapeutic purposes has led to the discovery of compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. Such studies indicate the potential for developing novel therapeutics with improved safety and efficacy profiles (Möller et al., 2017).
Mycobacterium Tuberculosis Inhibitors
Compounds with a similar structure have been evaluated for their inhibitory activity against Mycobacterium tuberculosis, offering insights into new therapeutic approaches for tackling tuberculosis. Research in this area focuses on designing molecules that can effectively target and inhibit the growth of tuberculosis-causing bacteria (Jeankumar et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-2-1-3-13-15(12)23-17(28-13)25-8-6-24(7-9-25)16(27)11-4-5-14(26)22-10-11/h1-5,10H,6-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHGNBGSFCALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)
![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)
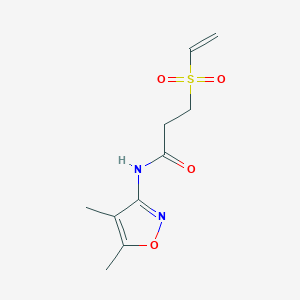
![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)
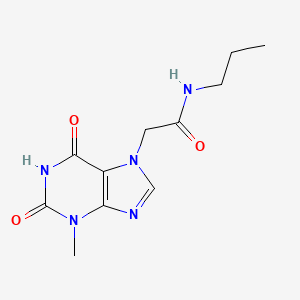
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)
